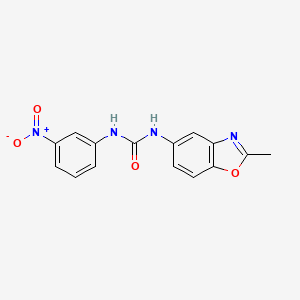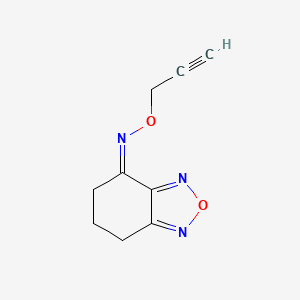
6-(benzyloxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzyloxy)-4-methyl-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. It is a yellow powder with a molecular formula of C17H14O3 and a molecular weight of 266.29 g/mol. Coumarin 151 is widely used in scientific research due to its unique properties, including its ability to fluoresce under ultraviolet light.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 is not fully understood. However, it is believed that the compound binds to metal ions, causing a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of the metal ion in a sample.
Biochemical and Physiological Effects:
6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 is its ability to fluoresce under ultraviolet light, making it a useful tool for the detection of metal ions in biological systems. However, the compound is sensitive to light and can degrade over time, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the use of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 in scientific research. One area of interest is the development of new sensors for the detection of environmental pollutants. Another area of interest is the use of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 in the development of new drugs for the treatment of diseases, such as cancer and Alzheimer's disease.
In conclusion, 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 is a valuable tool in scientific research due to its unique properties. Its ability to fluoresce under ultraviolet light makes it a useful probe for the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and sensors.
Synthesis Methods
6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 can be synthesized using a variety of methods, including the Pechmann condensation reaction. In this reaction, salicylaldehyde and methyl ethyl ketone are heated together in the presence of a catalyst to produce 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151. Other methods of synthesis include the Perkin reaction and the Knoevenagel reaction.
Scientific Research Applications
6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. It is also used in the development of sensors for the detection of environmental pollutants, such as pesticides and heavy metals.
properties
IUPAC Name |
4-methyl-6-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-9-17(18)20-16-8-7-14(10-15(12)16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPOZUXIDCXIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzyloxy)-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)


![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)
![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)